2-Chloro-4,5-difluorobenzoyl chloride
Overview
Description
2-Chloro-4,5-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2F2O. It is a chlorinated derivative of benzoyl chloride, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
2-Chloro-4,5-difluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions. It can react with nucleophiles such as amines or alcohols, replacing the chloride group with the nucleophile to form amides or esters .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For example, in acidic or basic conditions, the compound may undergo hydrolysis, reducing its reactivity. Similarly, high temperatures may increase its reactivity, while the presence of other reactive species could compete with the compound’s intended targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,5-difluorobenzoyl chloride can be synthesized through the chlorination of 2-chloro-4,5-difluorobenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, where the acid is heated with the chlorinating agent to produce the desired benzoyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloro-4,5-difluorobenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Hydrolysis: This reaction occurs readily in aqueous solutions or under acidic or basic conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
2-Chloro-4,5-difluorobenzoic acid: Formed by hydrolysis.
Scientific Research Applications
2-Chloro-4,5-difluorobenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: As an intermediate in the production of pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties.
Industry: Used in the manufacture of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: A precursor in the synthesis of 2-chloro-4,5-difluorobenzoyl chloride.
2,4-Difluorobenzoyl chloride: Another fluorinated benzoyl chloride with similar reactivity but different substitution pattern.
2,5-Difluorobenzoyl chloride: Similar in structure but lacks the chlorine atom
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
2-chloro-4,5-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-2-6(11)5(10)1-3(4)7(9)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSPMZLNNRZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436658 | |
Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121872-95-5 | |
Record name | 2-Chloro-4,5-difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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